molecular formula C7H7F3N2 B8816057 N-Methyl-5-(trifluoromethyl)pyridin-3-amine

N-Methyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B8816057
M. Wt: 176.14 g/mol
InChI Key: WPUCVVQMLKNGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-5-(trifluoromethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-11-6-2-5(3-12-4-6)7(8,9)10/h2-4,11H,1H3

InChI Key

WPUCVVQMLKNGQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine hydrochloride (59.8 mg, 0.88 mmol), and cesium carbonate (490 mg, 1.50 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated to 130 °C in a CEM microwave for 1 hour. No Product formed. Abandoned
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine 2 M in THF (0.442 mL, 0.88 mmol), and cesium carbonate (202 mg, 0.62 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated at 130 c for 30mins. No REACTION ABANDONED
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 24 was repeated except that 3-amino-5-trifluoromethylpyridine was used in lieu of 5-amino-2-chloropyridine to obtain the title compound as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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